4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride
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Description
The compound “4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride” is a complex organic molecule. It consists of a benzofuran moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) that is ubiquitous in nature . This is attached to a piperazine ring, another organic compound that consists of a six-membered ring containing two nitrogen atoms . The molecule also contains a sulfonyl fluoride group .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers due to their biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . The synthesis of piperazine derivatives has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its IUPAC name. The benzofuran moiety consists of a fused six-membered benzene ring and a five-membered furan ring . The piperazine ring is a six-membered ring with two nitrogen atoms . The sulfonyl fluoride group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a fluorine atom .Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Therefore, the future research directions may involve further exploration of the biological activities of “4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride” and its potential applications as a drug.
Properties
IUPAC Name |
4-(1-benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S/c14-21(18,19)16-7-5-15(6-8-16)13(17)12-9-10-3-1-2-4-11(10)20-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYJRBESBRQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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